molecular formula C12H7BrN2O B1502597 2-(5-Bromo-2-pyridinyl)benzoxazole

2-(5-Bromo-2-pyridinyl)benzoxazole

Cat. No. B1502597
M. Wt: 275.1 g/mol
InChI Key: QJNGUEYUOHQUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-pyridinyl)benzoxazole is a useful research compound. Its molecular formula is C12H7BrN2O and its molecular weight is 275.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Bromo-2-pyridinyl)benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromo-2-pyridinyl)benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(5-Bromo-2-pyridinyl)benzoxazole

Molecular Formula

C12H7BrN2O

Molecular Weight

275.1 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-1,3-benzoxazole

InChI

InChI=1S/C12H7BrN2O/c13-8-5-6-10(14-7-8)12-15-9-3-1-2-4-11(9)16-12/h1-7H

InChI Key

QJNGUEYUOHQUBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=NC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromoaniline (3.90 g, 22.7 mmol), 5-bromopyridine-2-carbonyl chloride (5.00 g, 22.7 mmol), Cs2CO3 (14.78 g, 45.36 mmol), 1,10-phenanthroline (0.409 g, 2.27 mmol), CuI (0.216 g, 1.13 mmol) and anhydrous 1,4-dioxane (40 mL) was degassed with argon for about 40 min while stirring. The stirring reaction mixture was then maintained under argon at about 120° C. for about 40 h. Upon completion, the reaction was cooled to RT and poured over CH2Cl2 (300 mL). The organics were then washed with sat. NaHCO3, H2O and brine, dried over MgSO4, filter and concentrated in vacuo. Purification of the crude product via flash chromatography (SiO2, 4:1 dichloromethane-hexanes) and subsequent recrystallization from hexanes afforded compound 11 (1.86 g, 30% yield) as colorless fibers.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14.78 g
Type
reactant
Reaction Step One
Quantity
0.409 g
Type
reactant
Reaction Step One
Name
Quantity
0.216 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
dichloromethane-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Yield
30%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.